molecular formula C12H14O2 B13090641 Ethyl 3-cyclopropylbenzoate

Ethyl 3-cyclopropylbenzoate

Cat. No.: B13090641
M. Wt: 190.24 g/mol
InChI Key: YDUZWGIDXXTCGL-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropylbenzoate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are often used in perfumes and flavorings this compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and a cyclopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclopropylbenzoate can be synthesized through the esterification of 3-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropylbenzoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-cyclopropylbenzoic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3-cyclopropylbenzoic acid and ethanol.

    Reduction: 3-cyclopropylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-cyclopropylbenzoic acid, which may then interact with biological pathways to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-cyclopropylbenzoate can be compared with other esters such as ethyl benzoate and methyl benzoate While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

List of Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl acetate
  • Methyl butyrate

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 3-cyclopropylbenzoate

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-5-3-4-10(8-11)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3

InChI Key

YDUZWGIDXXTCGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CC2

Origin of Product

United States

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